TfR-T12 (TFA)

Descripción general

Descripción

TfR-T12 (TFA) es un péptido sintético que se une al receptor de transferrina, una proteína que se encuentra en la superficie de muchas células. Este compuesto es capaz de cruzar la barrera hematoencefálica, lo que lo convierte en una herramienta valiosa en los sistemas de administración de fármacos. Exhibe una afinidad de unión nanomolar, lo que indica un nivel muy alto de especificidad y fuerza en sus interacciones con el receptor de transferrina .

Métodos De Preparación

TfR-T12 (TFA) se sintetiza a través de un proceso conocido como visualización de fagos, que implica el uso de bacteriófagos para identificar péptidos que se unen a objetivos específicos. Una vez identificados, estos péptidos pueden sintetizarse químicamente. El péptido también puede unirse covalentemente a un lípido peguilado, específicamente 3-(N-succinimidyloxyglutaryl)aminopropyl-polietilenglicol (2000)-carbamil distearoyl fosfatidiletanolamina, para crear vesículas lipídicas multifuncionales .

Análisis De Reacciones Químicas

TfR-T12 (TFA) principalmente experimenta reacciones de unión con el receptor de transferrina. Esta unión facilita la internalización del complejo péptido-receptor en las células que expresan el receptor de transferrina. El péptido también puede conjugarse químicamente con otras moléculas, como lípidos peguilados, para mejorar su funcionalidad .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Targeted Drug Delivery

- Mechanism : TfR-T12 can be conjugated with various therapeutic agents, enabling them to selectively bind to transferrin receptors on tumor cells. This specificity enhances the uptake of drugs into cancerous cells while minimizing systemic toxicity.

- Case Study : A study demonstrated that TfR-T12-modified nano-composite micelles could effectively deliver chemotherapeutic agents such as paclitaxel across the BBB, achieving significant anti-tumor effects in glioma models .

-

Immunotherapy Enhancement

- Combination Therapy : The use of TfR-T12 in conjunction with immunotherapeutic agents has shown promise in modulating the tumor microenvironment. It promotes M1 polarization of tumor-associated macrophages, enhancing CD8+ T cell activation and proliferation .

- Research Findings : In vivo evaluations indicated that these combinations not only prolonged survival in tumor-bearing mice but also improved overall therapeutic efficacy .

-

Construction of Functionalized Lipid Vesicles

- Application : TfR-T12 has been utilized to create multifunctional lipid vesicles for drug delivery. These vesicles encapsulate chemotherapeutics like vinblastine and leverage TfR-mediated endocytosis for enhanced cellular uptake .

- Characterization : The successful synthesis of TfR-T12-PEG-2000-DSPE conjugates was confirmed through mass spectrometry, indicating effective functionalization for targeted delivery .

-

Gene Therapy

- Targeted Gene Delivery : Research has explored the use of TfR-T12 in gene therapy applications, where it aids in the specific delivery of plasmid DNA to cells expressing transferrin receptors. This approach aims to enhance gene expression selectively in cancer cells .

- Findings : Studies indicated that TfR-targeted vectors showed improved transfection efficiency in glioma cells compared to non-targeted counterparts .

Data Tables

Mecanismo De Acción

TfR-T12 (TFA) ejerce sus efectos al unirse al receptor de transferrina en la superficie de las células. Esta unión es altamente específica y ocurre en un sitio distinto del sitio de unión de la transferrina, el ligando natural del receptor. Una vez unido, el complejo péptido-receptor se internaliza en la célula, permitiendo que el péptido entregue su carga en la célula. Este mecanismo es particularmente útil para administrar fármacos a través de la barrera hematoencefálica .

Comparación Con Compuestos Similares

TfR-T12 (TFA) es único en su capacidad de cruzar la barrera hematoencefálica y su alta afinidad de unión por el receptor de transferrina. Compuestos similares incluyen otros péptidos que se unen al receptor de transferrina, como TATH7-PEG-PLGA, que también se dirigen al receptor de transferrina pero pueden tener diferentes afinidades de unión y especificidades . Otro compuesto similar es el conjugado de octa-arginina estearil-R8, que se utiliza en el desarrollo de vesículas lipídicas multifuncionales para la administración de fármacos .

Actividad Biológica

TfR-T12 (TFA) is a synthetic peptide that targets the transferrin receptor (TfR), which plays a crucial role in iron metabolism and is overexpressed in various cancer types. This peptide has garnered attention for its potential applications in drug delivery, particularly across the blood-brain barrier (BBB), due to its specific binding affinity and internalization capabilities.

TfR-T12 exhibits a high binding affinity for the transferrin receptor, typically in the nanomolar range. It binds to a different site on the TfR compared to transferrin, allowing for selective targeting of TfR-expressing cells. This property enables TfR-T12 to facilitate the internalization of therapeutic agents into cells that overexpress TfR, such as certain cancer cells.

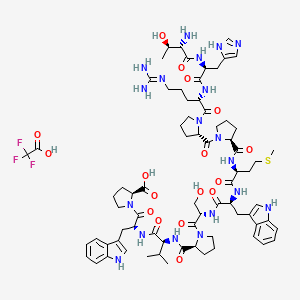

- Peptide Sequence : THRPPMWSPVWP

- Molecular Weight : 1604.75 g/mol

- Molecular Formula : C73H100F3N19O17S

- Purity : ≥99%

In Vitro Studies

In vitro studies have demonstrated that TfR-T12 can effectively bind and be internalized by TfR-expressing cells. The peptide has been utilized in various experimental setups, including:

- Targeted Drug Delivery : TfR-T12 has been conjugated with various therapeutic agents to enhance their delivery to tumor cells. For instance, studies have shown that TfR-T12-modified nanoparticles can encapsulate chemotherapeutic drugs like paclitaxel and imiquimod, achieving targeted delivery through TfR-mediated endocytosis .

- Lipid Vesicle Construction : The peptide can be chemically conjugated with pegylated lipid derivatives to create multifunctional lipid vesicles that improve drug solubility and stability while facilitating targeted delivery .

In Vivo Studies

Recent research has evaluated the efficacy of TfR-T12 in animal models:

- A study involving nano-composite micelles modified with TfR-T12 showed significant anti-tumor effects in glioma models. These micelles enhanced drug uptake in a tumor microenvironment, promoting M1 polarization of tumor-associated macrophages (TAMs) and improving overall survival rates of tumor-bearing mice .

Case Studies

- Glioma Treatment : In a study published in Scientific Reports, researchers demonstrated that lipid vesicles containing TfR-T12 and octa-arginine conjugate effectively treated brain gliomas along with glioma stem cells. The treatment resulted in significant tumor reduction and improved survival rates in animal models .

- Drug Delivery Systems : Another study highlighted the use of TfR-T12-modified micelles for delivering chemotherapeutic agents across the BBB, showing enhanced therapeutic efficacy against brain tumors compared to conventional treatments .

Summary of Research Findings

The following table summarizes key findings from various studies involving TfR-T12:

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H99N19O15S.C2HF3O2/c1-38(2)58(65(99)84-51(67(101)90-28-13-22-56(90)70(104)105)31-41-34-78-46-17-8-6-15-44(41)46)86-63(97)54-20-10-25-87(54)68(102)52(36-91)85-60(94)49(30-40-33-77-45-16-7-5-14-43(40)45)82-59(93)47(23-29-106-4)80-62(96)53-19-11-26-88(53)69(103)55-21-12-27-89(55)66(100)48(18-9-24-76-71(73)74)81-61(95)50(32-42-35-75-37-79-42)83-64(98)57(72)39(3)92;3-2(4,5)1(6)7/h5-8,14-17,33-35,37-39,47-58,77-78,91-92H,9-13,18-32,36,72H2,1-4H3,(H,75,79)(H,80,96)(H,81,95)(H,82,93)(H,83,98)(H,84,99)(H,85,94)(H,86,97)(H,104,105)(H4,73,74,76);(H,6,7)/t39-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHQVNZZMDHYMA-HXVMDUFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCSC)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N9CCC[C@H]9C(=O)O)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H100F3N19O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1604.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.